TIPA-Lauryl sulfate

Descripción general

Descripción

TIPA-Lauryl sulfate is a chemical compound with the molecular formula C21H47NO7S. It is commonly used in various industrial applications, including as an emulsifier and surfactant in cosmetic and detergent formulations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TIPA-Lauryl sulfate typically involves the reaction of dodecyl hydrogen sulfate with 1-[Bis(2-hydroxypropyl)amino]propan-1-ol. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to achieve the required quality and consistency for commercial use.

Análisis De Reacciones Químicas

Types of Reactions

TIPA-Lauryl sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form simpler compounds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, including temperature, pressure, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while reduction may produce simpler alcohols.

Aplicaciones Científicas De Investigación

Applications in Cosmetics

TIPA-Lauryl sulfate is widely utilized in the cosmetic industry for its multifaceted roles:

- Cleansing Agent : It effectively cleanses skin, hair, and teeth by removing dirt and oils. Its surfactant properties enable it to trap dirt and facilitate rinsing away impurities .

- Foaming Agent : It generates foam by incorporating air into liquid formulations, enhancing the sensory experience of products like shampoos and body washes .

- Emulsifier : this compound aids in forming stable emulsions, allowing for the combination of oil and water-based ingredients .

Table 1: Cosmetic Products Containing this compound

| Product Type | Function | Example Products |

|---|---|---|

| Shampoos | Cleansing & Foaming | Various commercial shampoos |

| Body Washes | Cleansing & Foaming | Liquid soaps and body washes |

| Toothpastes | Cleansing | Many standard toothpaste formulations |

| Facial Cleansers | Cleansing | Gel cleansers and foaming facial washes |

Applications in Pharmaceuticals

In the pharmaceutical sector, this compound's surfactant properties are leveraged for:

- Drug Formulation : It can enhance the solubility of hydrophobic drugs, facilitating better bioavailability when incorporated into topical or oral formulations.

- Topical Preparations : Used in creams and gels to improve texture and stability while ensuring effective delivery of active ingredients through the skin barrier .

Industrial Applications

This compound also finds utility beyond personal care:

- Cleaning Products : Its ability to break down oils makes it suitable for household cleaners, industrial soaps, and degreasers .

- Food Industry : Although controversial due to regulatory restrictions in some regions (e.g., banned as a food additive in the EU), it is used in the U.S. as a food thickener and emulsifier under strict limits .

Case Study 1: Skin Irritation Studies

Research has demonstrated that this compound can cause skin irritation at high concentrations. A study indicated that repeated exposure led to an immediate response in skin irritation parameters but showed no sustained effects post-exposure . This highlights the importance of concentration control in formulations.

Case Study 2: Efficacy in Drug Delivery

A study evaluated the penetration enhancement capabilities of this compound in topical drug formulations. Results indicated significant improvement in drug absorption through the skin barrier when formulated with this surfactant, showcasing its potential role as a penetration enhancer .

Safety Profile

While this compound is generally recognized as safe when used appropriately, concerns about skin irritation necessitate careful formulation practices. Regulatory bodies have reviewed its safety extensively, concluding that it poses low acute toxicity risks under normal usage conditions .

Mecanismo De Acción

The mechanism of action of TIPA-Lauryl sulfate involves its ability to reduce surface tension, making it an effective surfactant. It interacts with molecular targets such as lipid bilayers, disrupting their structure and enhancing the solubility of hydrophobic compounds.

Comparación Con Compuestos Similares

Similar Compounds

- Triisopropanolamine lauryl sulfate

- Decyl hydrogen sulfate

- Sulfuric acid, monododecyl ester, compound with 1,1’,1’'-nitrilotris (2-propanol)

Uniqueness

TIPA-Lauryl sulfate is unique due to its specific combination of functional groups, which provide it with distinct surfactant properties. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and research applications.

Actividad Biológica

TIPA-Lauryl sulfate, a derivative of lauryl sulfate, is primarily used as a surfactant in various industrial and consumer applications. It is known for its effectiveness in reducing surface tension, which enhances its ability to interact with biological systems. This article explores the biological activity of this compound, including its effects on cellular structures, potential toxicity, and applications in pharmaceuticals and cosmetics.

- Chemical Formula : C21H47NO7S

- Molecular Weight : 427.67 g/mol

- CAS Number : 106679

This compound functions by disrupting lipid bilayers in cell membranes due to its amphiphilic nature. This property allows it to solubilize lipids and proteins, which can lead to alterations in cell function and viability.

1. Cell Membrane Integrity

Research indicates that this compound can compromise cell membrane integrity. In vitro studies have demonstrated that exposure to lauryl sulfate causes significant morphological changes in cells, including increased permeability and eventual cell lysis.

| Concentration (mg/mL) | Cell Viability (%) | Observations |

|---|---|---|

| 0 | 100 | Control |

| 1 | 85 | Minor damage |

| 5 | 60 | Moderate damage |

| 10 | 30 | Severe damage |

| 20 | <10 | Cell lysis |

2. Antimicrobial Activity

This compound exhibits antimicrobial properties, making it useful in formulations aimed at reducing microbial load. Studies have shown that it inhibits the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, through membrane disruption.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

3. Toxicity Studies

Toxicological assessments have revealed that this compound can induce cytotoxic effects at higher concentrations. The compound has been shown to cause skin irritation and sensitization in animal models.

- Skin Irritation : In studies using rabbit models, this compound caused erythema and edema at concentrations above 5%.

- Sensitization Potential : Patch tests indicated a potential for sensitization upon repeated exposure.

Case Study 1: Skin Barrier Function

A study investigated the impact of sodium lauryl sulfate (SLS), closely related to this compound, on skin barrier function using imaging mass spectrometry. Results indicated significant alterations in lipid composition in the skin following exposure, leading to impaired barrier integrity and increased transepidermal water loss (TEWL) .

Case Study 2: Aquatic Toxicology

Research on the effects of sodium lauryl sulfate on aquatic plants highlighted significant morphological changes, including chlorophyll degradation and reduced growth rates at varying concentrations. These findings suggest that similar compounds may pose ecological risks when released into aquatic environments .

Applications

This compound is widely used in:

- Pharmaceuticals : As an emulsifying agent in topical formulations.

- Cosmetics : In shampoos and cleansers for its surfactant properties.

- Industrial Cleaning : Due to its ability to solubilize oils and fats.

Propiedades

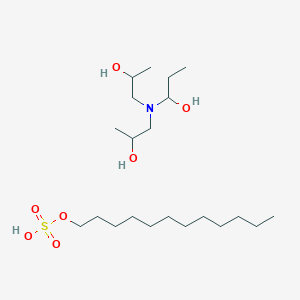

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-4-9(13)10(5-7(2)11)6-8(3)12/h2-12H2,1H3,(H,13,14,15);7-9,11-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZJREIFCSWVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC(N(CC(C)O)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H47NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66161-60-2 | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 1,1',1''-nitrilotris(2-propanol) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066161602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 1,1',1''-nitrilotris[2-propanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl hydrogen sulphate, compound with 1,1',1''-nitrilotripropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.